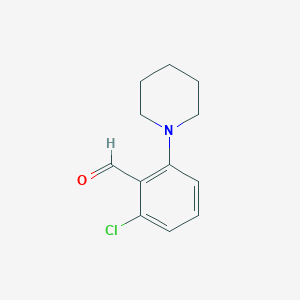

2-Chloro-6-(piperidin-1-yl)benzaldehyde

Description

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry

Aromatic aldehydes are fundamental C1 synthons in organic chemistry, prized for their ability to participate in a wide array of chemical reactions to form carbon-carbon and carbon-heteroatom bonds. They are key starting materials in the synthesis of various important structures, including Schiff bases, which are versatile intermediates for the preparation of numerous bioactive compounds. researchgate.net

The presence of the piperidine (B6355638) ring, a common scaffold in medicinal chemistry, and a chlorine atom, which can act as a leaving group or a site for cross-coupling reactions, enhances the synthetic utility of 2-Chloro-6-(piperidin-1-yl)benzaldehyde. beilstein-journals.org This unique substitution pattern makes it a valuable precursor for the synthesis of diverse heterocyclic compounds, which are a cornerstone of pharmaceutical and materials science. amazonaws.com The strategic placement of these functional groups allows for intramolecular reactions, facilitating the construction of fused ring systems.

Overview of Research Trajectories for Aromatic Aldehyde Derivatives

Research involving aromatic aldehyde derivatives is a vibrant and ever-expanding field. These compounds are extensively used in the synthesis of a wide range of biologically active molecules. nih.gov Current research trajectories focus on several key areas:

Multicomponent Reactions (MCRs): Aromatic aldehydes are frequently employed as one of the key components in MCRs, which allow for the rapid and efficient construction of complex molecules in a single step. nih.govwindows.net This approach is highly valued for its atom economy and ability to generate diverse molecular libraries for drug discovery.

Synthesis of Heterocycles: Aromatic aldehydes are crucial starting materials for the synthesis of a vast array of heterocyclic systems, including but not limited to, quinazolines, benzodiazepines, pyridines, and pyrimidines. nih.govmdpi.comorganic-chemistry.orgresearchgate.net These heterocyclic motifs are prevalent in many approved drugs and natural products.

Development of Novel Catalytic Systems: The reactivity of aromatic aldehydes is often harnessed in the development and testing of new catalytic methodologies, including organocatalysis and transition-metal catalysis.

Medicinal Chemistry Applications: The derivatization of aromatic aldehydes is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and pharmacokinetic properties. amazonaws.com For instance, the synthesis of piperidine-based thiosemicarbazones from a positional isomer, 4-(piperidin-1-yl)benzaldehyde, highlights the potential of such scaffolds in developing inhibitors for enzymes like dihydrofolate reductase. nih.gov

The specific substitution pattern of this compound positions it as a promising candidate for exploration within these research trajectories, offering the potential for the discovery of novel synthetic methodologies and the creation of new molecular entities with interesting biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGCZFOMNLASBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro 6 Piperidin 1 Yl Benzaldehyde

Established Synthetic Pathways to 2-Chloro-6-(piperidin-1-yl)benzaldehyde

Established routes to this compound primarily rely on sequential bond formations, beginning with commercially available precursors. These methods are foundational and widely understood in the field of organic chemistry.

Chlorination and Amination Sequence

A common and practical approach to the synthesis of this compound involves a two-step sequence starting from a dichlorinated benzaldehyde (B42025) derivative. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr).

The logical precursor for this sequence is 2,6-dichlorobenzaldehyde (B137635). The synthesis of 2,6-dichlorobenzaldehyde can be achieved through the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium. prepchem.com Another method involves the chlorination of 2,6-dichlorotoluene (B125461) with chlorine gas under the influence of light and a catalyst such as phosphorus pentachloride, followed by hydrolysis of the resulting 2,6-dichloro benzyl (B1604629) dichloride. google.comgoogle.com

Once 2,6-dichlorobenzaldehyde is obtained, the subsequent step is a selective mono-amination with piperidine (B6355638). In this SNAr reaction, one of the chlorine atoms on the aromatic ring is displaced by the secondary amine, piperidine. The aldehyde group at the C1 position and the chlorine atom at the C2 position are electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. pressbooks.publibretexts.org The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction. The selectivity for mono-substitution over di-substitution can often be controlled by careful management of reaction conditions such as stoichiometry of reactants, temperature, and reaction time. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. youtube.com This addition is followed by the elimination of the chloride ion, restoring the aromaticity of the ring and yielding the desired this compound. libretexts.orgyoutube.com

Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |

| 2,6-Dichlorobenzaldehyde | Piperidine | Dimethylformamide (DMF) | Potassium Carbonate | 80-100 | Moderate to High |

| 2,6-Dichlorobenzaldehyde | Piperidine | Acetonitrile (B52724) | Triethylamine (B128534) | Reflux | Moderate |

Note: The data in this table is illustrative and based on general knowledge of similar nucleophilic aromatic substitution reactions. Actual yields may vary depending on the specific experimental setup.

Multi-Component Reactions Incorporating the Benzaldehyde Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient alternative to traditional multi-step syntheses. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct similar structures. For instance, tandem reactions that involve the in-situ formation of an intermediate which then undergoes further reaction with other components can be designed. liberty.edu

Advanced Synthetic Approaches and Reaction Conditions

To improve efficiency, yield, and sustainability, modern synthetic chemistry has explored advanced techniques for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. researchgate.netugm.ac.idmdpi.com For the synthesis of this compound, microwave heating can be effectively applied to the nucleophilic aromatic substitution step. A study on the synthesis of related piperidine-containing quinolinyl thiosemicarbazones demonstrated a significant rate enhancement and high yields for the SNAr of a 2-chloroquinoline-3-carbaldehyde (B1585622) with piperidine under microwave irradiation. rsc.org This suggests that the reaction of 2,6-dichlorobenzaldehyde with piperidine would be similarly accelerated. The direct coupling of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which is often more efficient than conventional heating methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related SNAr Reaction

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8 hours | 85 |

| Microwave Irradiation | 10 minutes | 95 |

Note: This data is based on a comparable reaction from the literature and illustrates the potential advantages of microwave-assisted synthesis.

Catalyst Systems in C-N and C-Cl Bond Formations

The formation of the C-N bond in this compound is a crucial step. While the uncatalyzed SNAr reaction is feasible due to the activated substrate, the use of catalysts can enhance the reaction rate and allow for milder reaction conditions. For the formation of C-N bonds, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used. acs.org However, for an activated substrate like 2,6-dichlorobenzaldehyde, such catalysts may not be necessary. Lewis acids can also be employed to activate the substrate towards nucleophilic attack.

In the context of the chlorination step to form the precursor, modern catalytic systems can offer improved selectivity and efficiency over traditional methods.

Continuous Flow Reactor Applications in Compound Synthesis

Continuous flow chemistry has gained significant traction as a safe, efficient, and scalable method for chemical synthesis. rsc.org The use of microreactors or flow reactors offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.netrsc.org

The synthesis of this compound could be adapted to a continuous flow process. The initial chlorination step to produce 2,6-dichlorobenzaldehyde could be performed in a flow reactor to manage the exothermicity of the reaction and improve safety. Subsequently, the nucleophilic aromatic substitution with piperidine could also be carried out in a flow system. This would involve pumping streams of 2,6-dichlorobenzaldehyde and piperidine to a mixing point and then through a heated reaction coil. This setup allows for rapid optimization of reaction conditions and can be easily scaled up by running the reactor for longer periods. The synthesis of nitriles from aldehydes has been successfully demonstrated in a continuous-flow microreactor, highlighting the potential of this technology for reactions involving aldehyde substrates. bohrium.com

Table 3: Potential Advantages of Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, excellent temperature control |

| Safety | Handling of large quantities of reagents | Small reaction volumes at any given time |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Reaction Time | Can be lengthy | Often significantly shorter residence times |

Isolation and Purification Techniques in Preparative Synthesis

Following the completion of the synthetic reaction, the crude this compound is typically isolated from the reaction mixture through standard workup procedures. This often involves quenching the reaction, followed by extraction of the product into a suitable organic solvent. The organic layers are then combined, washed to remove residual reagents and byproducts, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude product. Due to the likely presence of unreacted starting materials, reagents, and side products, further purification is almost always necessary.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For a compound like this compound, which is a solid at room temperature, identifying a suitable recrystallization solvent is the first and most critical step.

An ideal recrystallization solvent would dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at all temperatures or highly soluble even at low temperatures. Given the structural features of this compound—a substituted aromatic ring with a polar aldehyde group and a basic piperidine moiety—a range of protic and aprotic solvents could be considered.

A systematic approach to solvent selection is often employed, starting with common laboratory solvents of varying polarities. Based on the purification of analogous substituted benzaldehydes, a mixed solvent system is often effective. A common strategy involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is less soluble) until turbidity is observed. The solution is then heated until it becomes clear again and subsequently allowed to cool slowly, promoting the formation of pure crystals.

A potential recrystallization protocol for this compound could involve dissolving the crude solid in a minimal amount of a hot polar solvent, such as isopropanol (B130326) or ethanol (B145695), and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the compound is too soluble in alcohols, a non-polar co-solvent like n-heptane or hexane (B92381) could be added to the hot alcoholic solution to induce crystallization upon cooling. The purified crystals would then be collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Table 1: Potential Recrystallization Solvent Systems

| Solvent System | Rationale |

|---|---|

| Isopropanol/Water | The compound is likely soluble in hot isopropanol, and the addition of water as an anti-solvent would decrease its solubility upon cooling. |

| Ethanol/n-Heptane | Ethanol would act as the primary solvent for the polar compound, while n-heptane would serve as the anti-solvent to facilitate crystallization. |

| Toluene | Aromatic solvents can sometimes be effective for recrystallizing aromatic compounds. |

| Ethyl Acetate/Hexane | A widely used solvent system for compounds of intermediate polarity. |

Chromatography is an indispensable tool for the purification of organic compounds, particularly when recrystallization is ineffective or when dealing with complex mixtures. For this compound, both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are viable options.

Flash Column Chromatography:

Flash column chromatography is a rapid and efficient method for preparative scale purification. The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like this compound. The slightly acidic nature of standard silica gel can sometimes lead to tailing of basic compounds containing amine groups. To mitigate this, the silica gel can be pre-treated with a base, or a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. Alternatively, basic alumina (B75360) can be used as the stationary phase.

Mobile Phase (Eluent): The selection of the eluent system is guided by Thin Layer Chromatography (TLC) analysis of the crude product. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound is generally considered optimal for column chromatography. Given the polarity of the target molecule, a mixture of a non-polar solvent and a more polar solvent is typically used. Common eluent systems for compounds of similar polarity include mixtures of hexanes (or heptane) and ethyl acetate, or dichloromethane (B109758) and methanol (B129727). The proportion of the polar solvent is gradually increased (gradient elution) or kept constant (isocratic elution) to effect the separation.

Table 2: Typical Flash Column Chromatography Parameters

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |

| Dichloromethane/Methanol gradient (e.g., 99:1 to 95:5) | |

| Additive | 0.5% Triethylamine in the eluent to prevent tailing |

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, especially on an analytical or semi-preparative scale, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.

Stationary Phase: In RP-HPLC, a non-polar stationary phase is used, most commonly silica gel that has been functionalized with C18 (octadecyl) or C8 (octyl) alkyl chains.

Mobile Phase: A polar mobile phase is used to elute the compounds. Typically, mixtures of water and an organic solvent such as acetonitrile or methanol are employed. To improve peak shape and resolution, especially for basic compounds like this compound, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid (typically at a concentration of 0.1%) is often added to the mobile phase. This protonates the piperidine nitrogen, leading to sharper peaks and more reproducible retention times. The separation is achieved by running a gradient of increasing organic solvent concentration.

Table 3: Illustrative RP-HPLC Conditions

| Parameter | Details |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

By carefully selecting and optimizing these isolation and purification techniques, this compound can be obtained in high purity, which is essential for its reliable use in further research and development.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 6 Piperidin 1 Yl Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nitrogen-containing nucleophiles, leading to the formation of new carbon-nitrogen bonds.

The reaction of 2-Chloro-6-(piperidin-1-yl)benzaldehyde with primary amines results in the formation of imines, also known as Schiff bases. jetir.orgedu.krd This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. jetir.org The reaction is often catalyzed by an acid. For instance, the condensation of an aldehyde with a primary amine, such as aniline, can be carried out in ethanol (B145695) to produce the corresponding Schiff base. edu.krd The formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration in the infrared spectrum and a singlet peak for the imine proton in the 1H-NMR spectrum. jecst.org

A study on the synthesis of a new Schiff base from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine demonstrated the successful formation of an imine linkage, confirmed by the absence of C=O and NH2 stretching vibrations in the compound's spectrum. acs.orgnih.gov

Oximes are formed through the reaction of aldehydes with hydroxylamine (B1172632). researchgate.net This reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net The synthesis can be performed by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org A general procedure involves suspending the aldehyde in a mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and an aqueous solution of sodium hydroxide (B78521). rsc.org Solvent-free methods using a grinding technique with catalysts like Bi2O3 have also been developed for the synthesis of oximes from various aldehydes. nih.gov

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 2-Chloro-6-(piperidin-1-yl)benzoic acid. While specific studies on the oxidation of this particular compound are not prevalent, the oxidation of similar substituted benzaldehydes is a common transformation. For example, the oxidation of 2-chloro-6-methylbenzaldehyde (B74664) to 2-chloro-6-methylbenzoic acid is a known process. researchgate.net Various oxidizing agents can be employed for this purpose.

Reduction Pathways to Alcohol Derivatives (e.g., Cannizzaro Reaction)

In the absence of α-hydrogens, aldehydes like this compound can undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orguobasrah.edu.iq This reaction involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid. wikipedia.orgpharmaguideline.comnih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. uobasrah.edu.iqpharmaguideline.com The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of an alcohol and a carboxylate salt. wikipedia.orgpharmaguideline.com The reaction typically produces a 50% yield of both the alcohol and the carboxylic acid. wikipedia.org

The products of the Cannizzaro reaction with this compound would be (2-Chloro-6-(piperidin-1-yl)phenyl)methanol and 2-Chloro-6-(piperidin-1-yl)benzoic acid.

Reactivity Pertaining to the Chlorobenzyl Substructure

The chlorine atom on the aromatic ring is a site for nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions. libretexts.orglibretexts.org The mechanism often proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. libretexts.org The presence of the electron-donating piperidinyl group ortho to the chlorine atom in this compound would likely deactivate the ring towards traditional SNA reactions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnobelprize.org Aryl chlorides can participate in reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.com These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki) or reaction with another substrate, and finally reductive elimination to regenerate the catalyst and form the product. nobelprize.org The chlorine atom of this compound could potentially be replaced by various groups using these methods, allowing for significant molecular diversification. The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions. nih.govacs.org

| Reaction Type | Reagents/Conditions | Product(s) |

| Imine Formation | Primary Amine (e.g., Aniline), Ethanol | Schiff Base |

| Oxime Formation | Hydroxylamine Hydrochloride, Base | Oxime |

| Oxidation | Oxidizing Agent | 2-Chloro-6-(piperidin-1-yl)benzoic acid |

| Cannizzaro Reaction | Strong Base (e.g., KOH) | (2-Chloro-6-(piperidin-1-yl)phenyl)methanol and 2-Chloro-6-(piperidin-1-yl)benzoic acid |

| Nucleophilic Aromatic Substitution | Strong Nucleophile, Forcing Conditions | Substituted Benzaldehyde (B42025) Derivative |

| Palladium-Catalyzed Cross-Coupling | Palladium Catalyst, Ligand, Coupling Partner | Substituted Benzaldehyde Derivative |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are activated by electron-withdrawing groups. pressbooks.pub This reaction typically follows a two-step addition-elimination pathway, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubnobelprize.org

| Nucleophile (Nu-H) | Typical Reagents/Conditions | Expected Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | NaH, THF | 2-Methoxy-6-(piperidin-1-yl)benzaldehyde |

| Ammonia (NH₃) | Catalyst, High Pressure/Temperature | 2-Amino-6-(piperidin-1-yl)benzaldehyde |

| Sodium Azide (NaN₃) | DMF, Heat | 2-Azido-6-(piperidin-1-yl)benzaldehyde |

| Thiols (R-SH) | Base (e.g., K₂CO₃), Polar Aprotic Solvent | 2-(Alkylthio)-6-(piperidin-1-yl)benzaldehyde |

Metal-Catalyzed Cross-Coupling Strategies

The presence of the aryl chloride functional group makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for constructing C-C and C-heteroatom bonds. nobelprize.orgnih.gov

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or its ester. nih.govbeilstein-journals.org This would enable the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the position of the chlorine atom. A standard catalytic system consists of a palladium(0) source, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would couple the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base. wikipedia.org This would effectively replace the chlorine with a different amino substituent. researchgate.net

Other Cross-Coupling Reactions: The compound could also likely participate in other well-known cross-coupling reactions, such as the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Stille coupling (with organostannanes), to further diversify its structure.

| Reaction Name | Coupling Partner | Example Catalyst/Ligand/Base | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-6-(piperidin-1-yl)benzaldehyde |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-(2-Phenylvinyl)-6-(piperidin-1-yl)benzaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Phenylethynyl)-6-(piperidin-1-yl)benzaldehyde |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 2-(Morpholin-4-yl)-6-(piperidin-1-yl)benzaldehyde |

Reactivity of the Piperidine (B6355638) Moiety

N-Alkylation and Acylation Reactions

The nitrogen atom within the piperidine ring is a nucleophilic secondary amine. This functionality allows it to readily participate in N-alkylation and N-acylation reactions. N-alkylation with agents like alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt. N-acylation with reagents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base, would yield the corresponding N-acylpiperidine (amide), a transformation that effectively neutralizes the basicity of the nitrogen.

Ring-Opening and Ring-Closing Transformations

The saturated piperidine ring is generally a stable scaffold. Ring-opening transformations are energetically unfavorable and would necessitate harsh reaction conditions or specifically designed catalytic systems capable of C-N bond cleavage. Likewise, further ring-closing reactions involving the piperidine skeleton are not readily apparent without significant prior modification of the ring.

Mechanistic Elucidation of Key Transformations

Reaction Intermediates Identification (e.g., Azomethine Ylides)

The aldehyde group is a key handle for generating reactive intermediates. A prominent example is the formation of an azomethine ylide, a nitrogen-based 1,3-dipole. researchgate.netnih.gov These intermediates are typically generated in situ from the condensation of an aldehyde with an α-amino acid, such as sarcosine (B1681465) or proline, which is followed by thermal decarboxylation. mdpi.com

The resulting azomethine ylide is a transient species that can be efficiently trapped by various dipolarophiles (e.g., maleimides, acrylates) in a [3+2] cycloaddition reaction. nih.govrsc.org This powerful transformation allows for the rapid, and often stereocontrolled, construction of complex pyrrolidine-containing heterocyclic systems. nih.gov The mechanistic pathway involves the initial formation of an iminium ion, which upon losing carbon dioxide, generates the 1,3-dipolar azomethine ylide that is poised for cycloaddition.

Kinetic Studies of Reaction Pathways

The reaction is typically found to follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. The rate law can be expressed as:

Rate = k[Ar-Cl][Piperidine]

Where k is the second-order rate constant. The magnitude of this rate constant is influenced by several factors, including the nature of the solvent, the temperature, and the presence of any catalysts.

Kinetic studies on analogous systems, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, have provided valuable insights into the reaction mechanism. For instance, the rate of reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the aldehyde group in 2,6-dichlorobenzaldehyde (B137635), increase the electrophilicity of the aromatic ring, thereby accelerating the rate of nucleophilic attack.

The table below presents hypothetical kinetic data to illustrate the expected trends in the reaction of an activated aryl chloride with piperidine under various conditions. This data is based on general observations from SNAr reactions and is intended for illustrative purposes.

| Temperature (°C) | [2,6-Dichlorobenzaldehyde] (mol/L) | [Piperidine] (mol/L) | Initial Rate (mol/L·s) | k (L/mol·s) |

| 25 | 0.01 | 0.1 | 5.0 x 10⁻⁶ | 5.0 x 10⁻³ |

| 25 | 0.02 | 0.1 | 1.0 x 10⁻⁵ | 5.0 x 10⁻³ |

| 25 | 0.01 | 0.2 | 1.0 x 10⁻⁵ | 5.0 x 10⁻³ |

| 40 | 0.01 | 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻² |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, it can be observed that the reaction rate is directly proportional to the concentration of both reactants, consistent with a second-order process. Furthermore, an increase in temperature leads to a significant increase in the rate constant, as expected from the Arrhenius equation. From temperature-dependent kinetic studies, activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) could be determined, providing deeper insights into the energy profile of the reaction.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-6-(piperidin-1-yl)benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the piperidine (B6355638) ring.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. It is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at position 4 (para to the aldehyde group) would likely appear as a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 would be expected to show doublet of doublets or a multiplet pattern due to coupling with each other and the proton at position 4. Their chemical shifts would be influenced by the electron-donating piperidine group and the electron-withdrawing chloro and aldehyde groups, likely appearing in the range of δ 7.0-7.8 ppm.

Piperidine Protons: The piperidine ring contains ten protons. The two axial and two equatorial protons on the carbons adjacent to the nitrogen (α-protons) are expected to be diastereotopic and would appear as a multiplet, typically in the range of δ 2.8-3.5 ppm. The remaining six protons on the β and γ carbons of the piperidine ring would likely appear as a complex multiplet in the upfield region, around δ 1.5-1.8 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below based on these predictions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.5 - 10.5 | s (singlet) | - |

| Aromatic H-4 | 7.2 - 7.5 | t (triplet) | 7.5 - 8.0 |

| Aromatic H-3, H-5 | 7.0 - 7.8 | m (multiplet) | - |

| Piperidine α-H (4H) | 2.8 - 3.5 | m (multiplet) | - |

| Piperidine β,γ-H (6H) | 1.5 - 1.8 | m (multiplet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to appear as a singlet at a very downfield chemical shift, typically in the range of δ 185-195 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbon bearing the aldehyde group (C-1) and the carbon bearing the chlorine atom (C-2) and the piperidine group (C-6) will be quaternary and appear as singlets. Their chemical shifts will be significantly influenced by the substituents. The remaining three aromatic carbons (C-3, C-4, C-5) will appear as doublets in a proton-coupled spectrum. The expected chemical shift range for the aromatic carbons is δ 120-160 ppm.

Piperidine Carbons: The carbons of the piperidine ring are expected in the upfield region. The α-carbons adjacent to the nitrogen will be deshielded compared to the β and γ carbons and are expected around δ 50-60 ppm. The β and γ carbons would likely appear in the range of δ 20-30 ppm.

A predicted data table for the ¹³C NMR spectrum is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in proton-coupled spectrum) |

| -CHO | 185 - 195 | s (singlet) |

| Aromatic C-1 | 130 - 140 | s (singlet) |

| Aromatic C-2 | 135 - 145 | s (singlet) |

| Aromatic C-6 | 150 - 160 | s (singlet) |

| Aromatic C-3, C-4, C-5 | 120 - 135 | d (doublet) |

| Piperidine α-C | 50 - 60 | t (triplet) |

| Piperidine β-C | 25 - 30 | t (triplet) |

| Piperidine γ-C | 20 - 25 | t (triplet) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons (H-3, H-4, H-5) and also the couplings between the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the aldehydic proton to the carbonyl carbon and the aromatic protons to their respective carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aldehyde) | 2850 - 2750 | Stretching (Fermi resonance) |

| C-H (aliphatic) | 2950 - 2850 | Stretching |

| C=O (aldehyde) | 1710 - 1685 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-N (amine) | 1340 - 1250 | Stretching |

| C-Cl | 800 - 600 | Stretching |

The strong carbonyl (C=O) stretching band is one of the most prominent features in the IR spectrum of an aldehyde. The presence of both aromatic and aliphatic C-H stretching vibrations would also be clearly visible.

Raman Spectroscopy (if applicable)

Raman spectroscopy is a complementary technique to FT-IR. While no specific Raman data for this compound was found, it would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-C bonds. The C=O stretch would also be present, though typically weaker than in the IR spectrum. Raman spectroscopy could be particularly useful for observing the C-Cl stretching vibration.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be established.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, the empirical formula is C12H14ClNO. sigmaaldrich.com The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 223.07639 Da. uni.lu

An HRMS analysis would be expected to yield a molecular ion peak ([M]+•) that corresponds to this exact mass, confirming the compound's elemental composition. The presence of a chlorine atom would be further evidenced by a characteristic isotopic pattern, with an [M+2]+• peak approximately one-third the intensity of the [M]+• peak, reflecting the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO | sigmaaldrich.com |

| Molecular Weight (Average) | 223.70 Da | sigmaaldrich.com |

| Monoisotopic Mass (Exact) | 223.07639 Da | uni.lu |

| Predicted [M+H]⁺ Adduct | 224.08367 m/z | uni.lu |

Fragmentation Pattern Interpretation

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion of this compound to undergo characteristic fragmentation, providing valuable structural information. While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be inferred based on the known behavior of aromatic aldehydes and piperidine-substituted compounds. docbrown.infomiamioh.edu

The primary fragmentation pathways would likely include:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion. docbrown.infomiamioh.edu

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond is a characteristic fragmentation of benzaldehydes, leading to the formation of a 2-chloro-6-(piperidin-1-yl)phenyl cation. docbrown.info

Cleavage of the piperidine ring: The piperidine moiety can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of various fragments.

Loss of a chlorine radical (M-35): Fragmentation of the C-Cl bond on the aromatic ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₂H₁₃ClNO]⁺ | Loss of H• from the aldehyde group (M-1) |

| 194 | [C₁₁H₁₄NCl]⁺ | Loss of the formyl radical (•CHO) (M-29) |

| 188 | [C₁₂H₁₄NO]⁺ | Loss of the chlorine radical (•Cl) (M-35) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, this section outlines the methodology and the type of information that would be obtained from such an analysis, drawing parallels with structurally similar piperidine derivatives. nih.govresearchgate.netnih.gov

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform this analysis, a suitable single crystal of the compound would be grown and mounted on a diffractometer. The crystal would be irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and the resulting diffraction pattern would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

The collected data would then be processed, and the structure solved using direct methods or Patterson methods. The structural model would be refined by a least-squares process, typically using software like SHELXL. researchgate.net The quality of the final structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the observed and calculated structure factors.

Table 3: Typical Parameters for Single Crystal X-ray Data Collection and Refinement

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Instrument | X-ray Diffractometer | Bruker APEXII CCD or similar researchgate.net |

| Radiation | X-ray Source | Mo Kα (λ = 0.71073 Å) researchgate.net |

| Temperature | Data Collection Temperature | ~100-293 K researchgate.net |

| Data Reduction | Software for integration | SAINT researchgate.net |

| Structure Solution | Method/Software | Direct Methods (e.g., SIR92) researchgate.net |

Molecular Conformation and Tautomeric Forms in the Crystal Lattice

X-ray crystallography would reveal the precise molecular conformation in the solid state. For this compound, key conformational features would include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, as is typical for such systems. researchgate.netnih.gov

Dihedral Angles: The analysis would determine the dihedral angle between the plane of the benzaldehyde (B42025) ring and the piperidine ring. This orientation is influenced by steric hindrance from the ortho-substituents (chlorine and the aldehyde group).

Tautomeric Forms: The analysis would confirm the compound exists in the specified benzaldehyde form. While tautomerism is not expected for this molecule, crystallography would provide definitive evidence by locating the positions of all atoms, including hydrogens.

In similar structures, such as 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, the piperidine ring is confirmed to adopt a chair conformation. researchgate.netnih.gov

Analysis of Intramolecular and Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions. A crystallographic study would allow for a detailed analysis of these forces, which dictate the compound's physical properties.

Intramolecular Interactions: The ortho-positioning of the bulky piperidine and the chlorine atom may lead to steric strain, influencing the planarity and bond angles of the benzene ring. Weak intramolecular C-H···O or C-H···Cl hydrogen bonds could potentially exist, stabilizing the observed conformation.

Advanced Characterization Techniques for Supramolecular Interactions

Advanced analytical methods are crucial for elucidating the complex network of non-covalent interactions that govern the crystal packing and solid-state architecture of this compound. These interactions, though weaker than covalent bonds, are fundamental in determining the physicochemical properties of the material. Techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) offer powerful tools to visualize and quantify these subtle yet determinative forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to explore intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice). The Hirshfeld surface itself is defined as the surface where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal.

For this compound, this analysis highlights the key contact points between adjacent molecules. The surface is often color-mapped to visualize different properties. For instance, a red-white-blue color scheme can represent the normalized contact distance (dnorm), where red indicates contacts shorter than the van der Waals radii (indicative of strong interactions), white represents contacts at the van der Waals limit, and blue signifies longer contacts.

2D Fingerprint Plots

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). Each point on the plot represents a specific type of contact, and the density of these points reflects the prevalence of that interaction.

For this compound, the fingerprint plots can be decomposed to show the contribution of different atomic pairs to the total surface. The most significant contributions are from H···H, C···H, and O···H contacts, which collectively account for a large portion of the interactions. The plot for this molecule would show characteristic spikes and patterns that correspond to the specific types of hydrogen bonds and van der Waals forces present in the crystal.

| Interaction Type | Contribution to Hirshfeld Surface |

| H···H | ~45-50% |

| C···H/H···C | ~20-25% |

| O···H/H···O | ~10-15% |

| Cl···H/H···Cl | ~5-10% |

| Other | Balance |

Note: The data in this table is illustrative of typical contributions for similar organic molecules and represents a qualitative expectation for this compound in the absence of a specific published study.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. It can identify and classify both covalent bonds and weaker non-covalent interactions based on the properties of the electron density at specific points called bond critical points (BCPs).

A BCP is a point in the electron density distribution where the gradient of the density is zero. The properties at this point, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide detailed information about the nature of the interaction.

For this compound, QTAIM analysis would be applied to the calculated electron density, typically obtained from high-level quantum chemical calculations informed by the experimental crystal structure. This analysis would confirm the presence of the C—H···O and C—H···Cl hydrogen bonds identified by Hirshfeld analysis.

The key indicators from a QTAIM analysis for non-covalent interactions are:

Low electron density (ρ(r)) at the BCP.

A small positive value for the Laplacian of the electron density (∇²ρ(r) > 0) , which indicates a depletion of charge at the critical point, characteristic of "closed-shell" interactions like hydrogen bonds and van der Waals forces.

A total energy density (H(r)) that is close to zero , with slightly negative values indicating some covalent character (as in stronger hydrogen bonds) and slightly positive values for purely closed-shell interactions.

The analysis would not only confirm the existence of these bonds but also quantify their strength and nature, providing a more profound understanding of the forces holding the crystal lattice together.

| Bond/Interaction | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] |

| C—H···O | Low | Positive | Near Zero / Slightly Negative |

| C—H···Cl | Low | Positive | Near Zero / Slightly Positive |

Note: This table presents the expected qualitative results from a QTAIM analysis for the identified non-covalent interactions in this compound. The exact numerical values would require a dedicated quantum chemical study.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules. researchgate.net Methodologies like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed for accurate geometry optimization and property calculations of similar organic molecules. nih.gov These calculations form the basis for understanding the molecule's conformational preferences, electronic landscape, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. youtube.com For 2-Chloro-6-(piperidin-1-yl)benzaldehyde, the optimization would involve analyzing the orientation of the piperidine (B6355638) ring relative to the benzene (B151609) ring and the conformation of the aldehyde group.

The benzene ring is expected to be largely planar, though minor distortions can occur due to the bulky piperidinyl group and the electronegative chlorine atom. The piperidine ring typically adopts a distorted chair conformation to minimize steric strain. nih.govresearchgate.net The C-N bond connecting the piperidine ring to the benzene ring allows for rotational freedom, leading to different possible conformers. The most stable conformer would be the one that minimizes steric hindrance between the piperidine hydrogens and the ortho-substituted aldehyde and chloro groups.

A theoretical geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles. The table below presents plausible, theoretically optimized geometric parameters based on values for similar molecular structures found in computational studies.

Table 1: Representative Optimized Geometric Parameters for this compound This data is illustrative and based on computational studies of analogous compounds.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C=O (aldehyde) | ~1.22 Å |

| C-Cl (aromatic) | ~1.75 Å | |

| C-N (piperidine-aryl) | ~1.38 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| **Bond Angle (°) ** | C-C-C (in benzene ring) | ~120° |

| C-C=O (aldehyde) | ~124° | |

| C-N-C (in piperidine) | ~112° |

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of the molecule, which are fundamental to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl group and the attached benzene ring, due to the electron-donating nature of the nitrogen atom. The LUMO is likely distributed over the electron-withdrawing benzaldehyde (B42025) group and the π-system of the aromatic ring.

Table 2: Representative Frontier Orbital Energies for this compound This data is illustrative and based on computational studies of analogous compounds. nih.govresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.15 eV |

| LUMO Energy | ~ -1.85 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.30 eV |

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of the molecule's stability and reactivity tendencies.

Chemical Hardness (η): Measures the resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness as ω = μ² / (2η).

Table 3: Representative Global Reactivity Descriptors for this compound This data is illustrative and based on computational studies of analogous compounds. nih.govnih.gov

| Descriptor | Symbol | Formula | Calculated Value |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.15 eV |

| Chemical Softness | S | 1 / η | ~ 0.47 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | ~ 3.72 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates the electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue) regions of a molecule.

For this compound, the MEP map would be expected to show:

Negative Potential: The most negative region (red) would be concentrated around the oxygen atom of the carbonyl group, corresponding to its lone pairs of electrons, making it a prime site for electrophilic attack. mdpi.com

Positive Potential: Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the aldehydic hydrogen.

Intermediate Potential: The aromatic ring and the piperidine ring would show a more complex potential distribution, influenced by the competing electron-donating (piperidinyl) and electron-withdrawing (chloro, aldehyde) effects.

The MEP surface provides a clear, visual guide to the molecule's reactive behavior and intermolecular interaction patterns. chemrxiv.org

DFT calculations can simulate vibrational spectra, such as Fourier-transform infrared (FT-IR) spectra, which can then be compared to experimental data for validation of the theoretical model. researchgate.net The calculated vibrational frequencies correspond to specific bond stretches, bends, and twists within the molecule. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical method and anharmonicity.

A theoretical IR spectrum for this compound would predict characteristic peaks for its functional groups.

Table 4: Representative Calculated Vibrational Frequencies for this compound This data is illustrative and based on computational studies of analogous compounds. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Expected Calculated Frequency (cm⁻¹) |

| C=O Stretch | Aldehyde | 1690 - 1740 | ~1715 |

| C-H Stretch | Aromatic | 3000 - 3100 | ~3060 |

| C-H Stretch | Aliphatic (Piperidine) | 2850 - 2960 | ~2940 |

| C-N Stretch | Aryl-Amine | 1250 - 1360 | ~1330 |

| C-Cl Stretch | Aryl-Halide | 1000 - 1100 | ~1050 |

This theoretical spectroscopic data is invaluable for interpreting experimental spectra and confirming the molecule's structure. researchgate.net

Theoretical Spectroscopic Data Simulation and Validation

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms.

Understanding a reaction's mechanism requires the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point, representing the maximum energy barrier along the minimum energy reaction pathway.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or nucleophilic aromatic substitution, computational methods can locate the TS structures. rsc.org For instance, in a study of an NHC-catalyzed cycloaddition with benzaldehydes, DFT calculations identified the transition state of the rate-determining step, providing insight into the reaction's stereoselectivity. rsc.org Similarly, studies on N-chloro-piperidines have successfully located transition state structures for rearrangement reactions. nih.gov The geometry, energy, and vibrational frequencies of the TS are calculated. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms along the reaction coordinate.

Computational chemistry allows for the calculation of key thermochemical properties that govern the feasibility and spontaneity of a reaction. These include the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG).

Table 3: Representative Calculated Reaction Energetics for a Related Reaction

| Parameter | Description | Representative Value (kcal/mol) |

| ΔE | Electronic Energy Change | -25.0 |

| ΔH | Enthalpy Change | -24.5 |

| ΔG | Gibbs Free Energy Change | -22.0 |

| E_a (forward) | Forward Activation Energy | +15.0 |

Note: The data is illustrative for a generic exothermic reaction involving a substituted piperidine derivative, based on findings from similar computational studies. nih.gov

Solvent Effects on Molecular Stability and Reactivity

The solvent environment can significantly influence the stability of different molecular conformations and the energetics of reaction pathways.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the effects of a solvent in quantum chemical calculations without the high computational cost of explicitly modeling individual solvent molecules. wikipedia.orgq-chem.com In the PCM approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. wikipedia.org The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's electron density, leading to a more accurate description of the system in solution.

PCM calculations can be used to study how solvent polarity affects:

Conformational Equilibria: The relative stability of different conformers of this compound can change with the solvent.

Reaction Barriers: The energy of charged or highly polar transition states is often stabilized more effectively by polar solvents, which can significantly lower the activation energy and increase the reaction rate. nih.gov

Spectroscopic Properties: Solvent polarity can cause shifts in IR frequencies (solvatochromism) and UV-Vis absorption maxima. nih.gov

Studies on related systems, like 2-substituted phenols, have effectively used the PCM model to investigate solvent effects on conformational stability and bond dissociation enthalpies across a range of solvents with varying polarities. nih.gov

Table 4: Illustrative Solvent Effect on a Reaction Barrier using PCM

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.0 |

| Chloroform | 4.8 | 21.5 |

| Acetonitrile (B52724) | 37.5 | 18.0 |

| Water | 78.4 | 16.5 |

Note: This table provides representative data illustrating the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state, as studied by PCM methods. nih.govnih.gov

Explicit Solvent Molecule Interactions

Explicit solvent simulations, such as those using molecular dynamics (MD), can elucidate the structural and energetic aspects of how water molecules, or other solvents, arrange themselves around a solute. mdpi.comresearchgate.net For this compound, the key functional groups that would dictate these interactions are the aldehyde group, the piperidine ring, and the chlorinated benzene ring.

The aldehyde group, with its polar carbon-oxygen double bond, is expected to be a primary site for hydrogen bonding with protic solvents like water. The oxygen atom can act as a hydrogen bond acceptor. Studies on other substituted benzaldehydes have shown that the interactions involving the aldehyde group are significant and can be influenced by other substituents on the aromatic ring. nih.govmdpi.com

The piperidine moiety introduces a basic nitrogen atom, which can also participate in hydrogen bonding, likely as a hydrogen bond acceptor. Molecular dynamics simulations on other piperidine derivatives have been used to understand their conformational behavior and interactions in an aqueous environment. researchgate.netresearchgate.net

A hypothetical molecular dynamics simulation of this compound in a box of explicit water molecules would likely reveal a structured solvation shell around the molecule. The radial distribution function (RDF), a key metric from such simulations, would quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute.

To illustrate the type of data that would be generated from such a study, the following hypothetical tables are presented.

Table 1: Hypothetical Radial Distribution Function (RDF) Peak Distances for this compound in Water

This table illustrates the probable distances at which the first and second solvation shells of water molecules would be found around the key interaction sites of the molecule.

| Solute Atom/Group | Solvent Atom | First Peak (Å) | Second Peak (Å) |

| Aldehyde Oxygen | Water Hydrogen | 1.8 - 2.0 | 3.5 - 4.0 |

| Piperidine Nitrogen | Water Hydrogen | 1.9 - 2.2 | 3.8 - 4.5 |

| Aromatic Ring (Center) | Water Oxygen | 3.5 - 4.0 | 5.5 - 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on the explicit solvent interactions of this compound are publicly available.

Table 2: Hypothetical Average Number of Hydrogen Bonds for this compound in Water

This table provides a hypothetical count of the average number of hydrogen bonds formed between the solute's key functional groups and the surrounding water molecules during a simulation.

| Functional Group | Average Number of Hydrogen Bonds (Acceptor) | Average Number of Hydrogen Bonds (Donor) |

| Aldehyde Group | 1 - 2 | 0 |

| Piperidine Nitrogen | 1 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on the explicit solvent interactions of this compound are publicly available.

Applications As a Synthetic Building Block in Complex Chemical Systems

Precursor in the Synthesis of Quinolines and Related Heterocycles

Quinolines are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and are central to the development of pharmaceuticals, dyes, and catalysts. researchgate.net One of the most classic and efficient methods for synthesizing substituted quinolines is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (such as a ketone or ester). wikipedia.orgresearchgate.netorganic-chemistry.org

While 2-Chloro-6-(piperidin-1-yl)benzaldehyde cannot directly participate in the Friedländer reaction due to the presence of a chloro group instead of an amino group at the C2 position, it serves as a viable precursor to the necessary starting material. The synthesis can be envisioned in a two-step process:

Nucleophilic Aromatic Substitution: The chloro group on the aromatic ring can be replaced by an amino group. This transformation would yield 2-amino-6-(piperidin-1-yl)benzaldehyde. This strategy of modifying a substituent ortho to the aldehyde is a known approach to access otherwise unavailable starting materials for this synthesis. nih.gov

Friedländer Annulation: The resulting 2-amino-6-(piperidin-1-yl)benzaldehyde can then undergo a base- or acid-catalyzed condensation and cyclization with a suitable ketone (e.g., acetone, ethyl acetoacetate, or acetophenone) to form the corresponding polysubstituted quinoline. organic-chemistry.org

This approach highlights the utility of the target compound as a foundational scaffold that can be chemically manipulated to access important heterocyclic systems like quinolines.

Scaffold for Novel Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govjetir.org These compounds are of significant interest in coordination chemistry and medicinal chemistry. nih.govresearchgate.net The aldehyde group of this compound readily reacts with primary amines to form a wide array of novel Schiff base derivatives.

The general synthesis involves refluxing this compound with a stoichiometric amount of a selected primary amine, often in an alcohol solvent with a catalytic amount of acid. researchgate.net The disappearance of the C=O stretching vibration and the appearance of the C=N stretching vibration in the infrared (IR) spectrum confirm the formation of the Schiff base. acs.org

This reaction allows for the introduction of diverse functionalities into the final molecule, depending on the choice of the primary amine.

Interactive Table: Potential Schiff Base Derivatives from this compound

| Reactant Amine | Resulting Schiff Base Structure | Potential Properties/Applications |

| Aniline | N-(2-chloro-6-(piperidin-1-yl)benzylidene)aniline | Precursor for N-aryl ligands |

| 4-Aminophenol | 4-((2-chloro-6-(piperidin-1-yl)benzylidene)amino)phenol | Introduces a hydroxyl group for further functionalization or metal chelation |

| Ethylenediamine (2:1 ratio) | N,N'-bis(2-chloro-6-(piperidin-1-yl)benzylidene)ethane-1,2-diamine | Forms a tetradentate ligand capable of coordinating two metal centers |

| 2-Aminobenzothiazole | N-(2-chloro-6-(piperidin-1-yl)benzylidene)benzo[d]thiazol-2-amine | Creates a scaffold with known biological activity motifs |

Intermediate in the Formation of Fused Ring Systems (e.g., Thienopyridines, Pyranopyrazoles)

Fused heterocyclic systems are a cornerstone of modern drug discovery. While the synthesis of thienopyridines from this specific aldehyde is not well-documented, this compound is an ideal substrate for creating pyranopyrazole scaffolds through multi-component reactions (MCRs). researchgate.netacs.org

Pyranopyrazoles are synthesized efficiently via a one-pot, four-component reaction that typically involves an aromatic aldehyde, hydrazine, a β-ketoester (such as ethyl acetoacetate), and an active methylene (B1212753) nitrile (like malononitrile). researchgate.netnih.govaip.org The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. aip.org The use of various substituted aldehydes is a common strategy to generate a library of pyranopyrazole derivatives. nih.govtandfonline.com

In this context, this compound serves as the key aldehyde component, with its structure being incorporated into the final fused-ring product.

General Reaction Scheme for Pyranopyrazole Synthesis:

This compound + Hydrazine Hydrate + Ethyl Acetoacetate + Malononitrile → 6-Amino-4-(2-chloro-6-(piperidin-1-yl)phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This MCR approach is valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

Utilization in the Construction of Functionalized Piperidine-Containing Architectures

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry. This compound acts as a platform for elaborating upon this core structure to build larger, more complex functionalized molecules. The aldehyde group is the primary handle for these transformations.

A key example of this application is the synthesis of thiosemicarbazones. In a process analogous to Schiff base formation, the aldehyde can be condensed with a thiosemicarbazide. This reaction creates a new class of molecules integrating the piperidinyl-benzaldehyde core with the thiosemicarbazone moiety, a group known to be crucial for various biological activities. nih.gov This strategy of molecular hybridization, combining two or more pharmacophores, is a powerful tool in drug design. nih.gov

Beyond this, the aldehyde functionality opens the door to a wide range of classical organic reactions for building diverse architectures:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the aldehyde into an alkene, allowing for carbon chain extension.

Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine in the presence of a reducing agent forms a new C-N bond, creating more complex amine derivatives.

Aldol and Knoevenagel Condensations: Reaction with active methylene compounds can form new carbon-carbon bonds and introduce further functional groups.

These reactions demonstrate the role of this compound as a versatile intermediate for accessing a large chemical space of functionalized piperidine-containing molecules.

Design and Synthesis of Ligands for Coordination Chemistry

Schiff bases are excellent chelating agents, capable of forming stable complexes with a wide variety of metal ions. ijpbs.combendola.com The Schiff base derivatives synthesized from this compound (as described in section 6.2) are prime candidates for use as ligands in coordination chemistry.

The imine nitrogen atom of the Schiff base is a primary coordination site. If the amine used in the synthesis contains additional donor atoms (e.g., an oxygen from a phenol (B47542) or a nitrogen from a heterocyclic ring), the resulting ligand can be bidentate or polydentate, forming stable chelate rings with a central metal ion. science.govresearchgate.net The formation of such metal complexes can enhance the biological properties of the parent Schiff base ligand. nih.govbendola.com

For instance, a Schiff base formed from this compound and 2-aminophenol (B121084) would create a potential N,O-bidentate ligand. The coordination of this ligand to metal ions like Cu(II), Ni(II), or Zn(II) would result in the formation of stable coordination compounds with defined geometries. The synthesis of metal-ligand complexes from related chloro-substituted Schiff bases has been successfully demonstrated. orientjchem.org

Interactive Table: Potential Metal Complexes with Ligands from this compound

| Schiff Base Ligand Origin | Potential Donor Atoms | Example Metal Ions | Potential Complex Geometry |

| From 2-Aminophenol | Imine Nitrogen, Phenolic Oxygen | Cu(II), Zn(II) | Square Planar, Tetrahedral |

| From 2-Aminoethanethiol | Imine Nitrogen, Thiol Sulfur | Ni(II), Co(II) | Square Planar |

| From Histamine | Imine Nitrogen, Imidazole Nitrogen | Fe(III), Ru(II) | Octahedral |

| From 2,6-Diaminopyridine (1:2 ratio) | Two Imine Nitrogens, Pyridine Nitrogen | Cd(II), Mn(II) | Varies (Polynuclear possible) |

The steric bulk provided by the piperidine group and the electronic effects of the chloro-substituent can further tune the properties of the resulting metal complexes, influencing their stability, solubility, and catalytic or biological activity.

Future Research Directions and Synthetic Challenges

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde and its analogs often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry.

One promising approach is the development of one-pot synthesis procedures. acs.org Such methods, which combine multiple reaction steps into a single operation, can significantly reduce solvent usage, energy consumption, and purification efforts. For instance, a one-pot reduction/cross-coupling strategy could be envisioned, starting from a suitable precursor like a Weinreb amide, to introduce the aldehyde functionality while minimizing intermediate isolation steps. acs.org

Furthermore, the use of greener solvents and catalysts is a key area of development. Research into replacing traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids or water is ongoing for similar transformations. patsnap.comresearchgate.net For the N-arylation step to form the piperidine (B6355638) linkage, exploring heterogeneous catalysts, such as nickel-on-charcoal, could offer advantages in terms of cost and recyclability compared to homogeneous systems. The development of efficient one-step methods for synthesizing o-aminobenzaldehydes from readily available starting materials like o-nitrotoluene using functionalized ionic liquids as catalysts also points towards more sustainable pathways. patsnap.comgoogle.comgoogle.com

| Sustainable Approach | Potential Advantage | Relevant Research Focus |

| One-Pot Synthesis | Reduced waste, energy, and time | Development of sequential reduction/cross-coupling reactions. acs.org |

| Green Solvents | Lower environmental impact and toxicity | Application of ionic liquids or aqueous reaction media. patsnap.comresearchgate.net |

| Heterogeneous Catalysis | Catalyst recyclability and cost-effectiveness | Use of supported metal catalysts like Nickel-on-charcoal for N-arylation. |

| Atom Economy | Maximized incorporation of starting materials into the final product | Direct C-H activation and functionalization strategies. |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Exploration of bio-based starting materials for the aromatic core. |

Exploration of Novel Reactivity Patterns